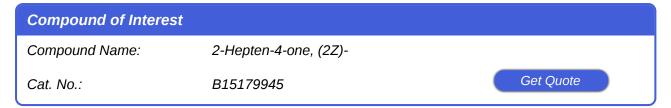


Application Note: 1H NMR Analysis of (2Z)-2-Hepten-4-one

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the 1H Nuclear Magnetic Resonance (NMR) analysis of (2Z)-2-Hepten-4-one. It includes predicted 1H NMR data, a comprehensive experimental protocol for sample preparation and data acquisition, and a structural diagram with proton assignments for clear interpretation. This guide is intended to assist researchers in the structural elucidation and purity assessment of this compound.

Predicted 1H NMR Data

The 1H NMR spectrum of (2Z)-2-Hepten-4-one is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the presence of the carbonyl group and the cis-configuration of the double bond. A summary of the predicted data is presented in Table 1.

Table 1: Predicted 1H NMR Data for (2Z)-2-Hepten-4-one



Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-1	~1.0	Triplet (t)	~7.5	3H
H-2	~2.1	Doublet of triplets (dt) or multiplet (m)	~7.5, ~1.5	2H
H-3	~6.2	Doublet of quartets (dq) or multiplet (m)	~11.0, ~7.0	1H
H-5	~2.5	Triplet (t)	~7.5	2H
H-6 & H-7	~0.9	Triplet (t)	~7.5	3H

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary slightly depending on the solvent and concentration.

Structural Elucidation and Proton Assignments

The structure of (2Z)-2-Hepten-4-one with the predicted proton assignments is shown below. The cis-stereochemistry of the double bond is a key feature, which is expected to result in a vicinal coupling constant (J) for the vinylic protons in the range of 6-12 Hz.[1][2][3]

Caption: Structure of (2Z)-2-Hepten-4-one with proton labeling.

Experimental Protocol

This section details the procedure for preparing a sample of (2Z)-2-Hepten-4-one for 1H NMR analysis and the typical parameters for data acquisition.

3.1. Sample Preparation

 Sample Quantity: Weigh approximately 5-25 mg of (2Z)-2-Hepten-4-one into a clean, dry vial.

Methodological & Application





- Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the 1H NMR spectrum.[4] Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.8 mL of the deuterated solvent to the vial.[5][6]
- Internal Standard: Typically, deuterated solvents are supplied with an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm. If the solvent does not contain an internal standard, a small amount can be added.
- Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
- Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6] The final sample depth in the tube should be approximately 4-5 cm.[6]
- Capping and Labeling: Cap the NMR tube and label it clearly.

3.2. Instrument Parameters and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

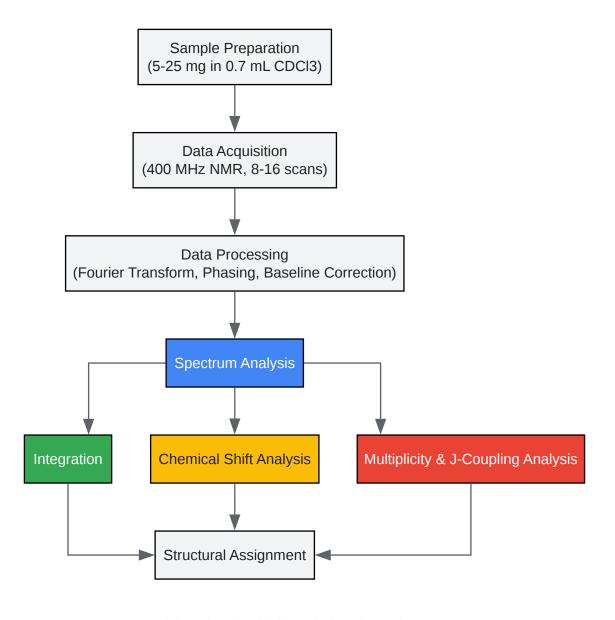
- Spectrometer Frequency: 400 MHz
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is generally sufficient.[7]
- Pulse Width: A 30° or 90° pulse angle can be used. For quantitative analysis, a 90° pulse with an adequate relaxation delay is recommended.[8]
- Acquisition Time (AQ): Typically 1-5 seconds. An acquisition time of around 3 seconds is often a good starting point.[8]
- Relaxation Delay (D1): A delay of 1-5 seconds is common. For quantitative results, the relaxation delay should be at least 5 times the longest T1 relaxation time of the protons of interest.



- Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.[8]
- Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate to cover the expected chemical shift range for most organic molecules.

Data Processing and Interpretation Workflow

The process from sample to final spectrum interpretation involves several key steps.



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Caption: Workflow for 1H NMR analysis.



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